

Application Notes and Protocols for Transwell Invasion Assay with BMS-777607

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Compound of Interest				
Compound Name:	BMS 777607			
Cat. No.:	B1684693	Get Quote		

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Introduction

The Transwell invasion assay is a widely utilized in vitro method to assess the invasive potential of cancer cells. This protocol details the use of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, to investigate its effect on cancer cell invasion. The c-Met signaling pathway, when activated by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in promoting cell motility, invasion, and metastasis in various cancers.[1][2][3] BMS-777607 effectively blocks the autophosphorylation of c-Met, thereby inhibiting downstream signaling cascades involved in cell invasion, such as the PI3K/Akt and MAPK/ERK pathways.[1][4] These application notes provide a comprehensive protocol for utilizing BMS-777607 in a Transwell invasion assay, including data presentation guidelines and visualizations of the experimental workflow and the targeted signaling pathway.

Data Presentation

Quantitative data from the Transwell invasion assay should be summarized for clear comparison. The following tables provide a template for organizing experimental results.

Table 1: Effect of BMS-777607 on Cancer Cell Invasion



Cell Line	Treatment Group	BMS- 777607 Conc. (μM)	HGF Conc. (ng/mL)	Mean Invading Cells per Field (± SD)	% Inhibition of Invasion
PC-3	Vehicle Control	0	25	0%	
PC-3	BMS-777607	0.1	25		
PC-3	BMS-777607	1	25		
PC-3	BMS-777607	10	25		
DU145	Vehicle Control	0	25	0%	
DU145	BMS-777607	0.1	25		•
DU145	BMS-777607	1	25	_	
DU145	BMS-777607	10	25		

Table 2: IC50 Values of BMS-777607 for Invasion Inhibition

Cell Line	IC50 (μM)	95% Confidence Interval
PC-3		
DU145	_	
KHT	_	
U118MG	_	
SF126	_	

Experimental Protocols

This section provides a detailed methodology for performing a Transwell invasion assay to evaluate the inhibitory effect of BMS-777607 on cancer cell invasion.



Materials

- 24-well Transwell® inserts (8.0 μm pore size)
- Matrigel® Basement Membrane Matrix
- Cancer cell lines (e.g., PC-3, DU145, KHT, U118MG, SF126)
- BMS-777607 (stock solution in DMSO)
- Recombinant Human HGF
- Cell culture medium (e.g., RPMI-1640, DMEM)
- Fetal Bovine Serum (FBS)
- Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS)
- Calcein AM or Crystal Violet stain
- Cotton swabs
- Fluorescence microscope or bright-field microscope
- Cell culture incubator (37°C, 5% CO2)

Experimental Procedure

- 1. Preparation of Matrigel-Coated Inserts:
- Thaw Matrigel® on ice overnight in a 4°C refrigerator.
- Dilute Matrigel® with cold, serum-free cell culture medium. The final concentration will need to be optimized for your specific cell line, but a 1:3 to 1:5 dilution is a good starting point.
- Add 100 μL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert.



• Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel® to solidify.

2. Cell Preparation:

- Culture cancer cells to ~80% confluency.
- Serum-starve the cells for 18-24 hours in a serum-free medium or medium containing 0.1%
 BSA prior to the assay. This step is crucial to reduce background migration and enhance the response to chemoattractants.
- On the day of the assay, detach the cells using trypsin-EDTA, and then neutralize the trypsin with a medium containing 10% FBS.
- Centrifuge the cells and resuspend the pellet in a serum-free medium.
- Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium.

3. Assay Setup:

- To the lower chamber of the 24-well plate, add 600 μL of cell culture medium containing a chemoattractant. For studying HGF-induced invasion, add a medium containing 10% FBS and the desired concentration of HGF (a typical starting concentration is 25 ng/mL).
- Prepare the cell suspensions for the upper chamber. For each treatment condition, resuspend the cells in a serum-free medium containing the desired concentration of BMS-777607 or vehicle control (DMSO). Effective concentrations of BMS-777607 for inhibiting invasion typically range from 0.1 μM to 10 μM.
- Carefully add 200 μL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours. The incubation time should be optimized based on the invasive properties of the cell line being used.
- 4. Quantification of Invading Cells:



Method A: Crystal Violet Staining

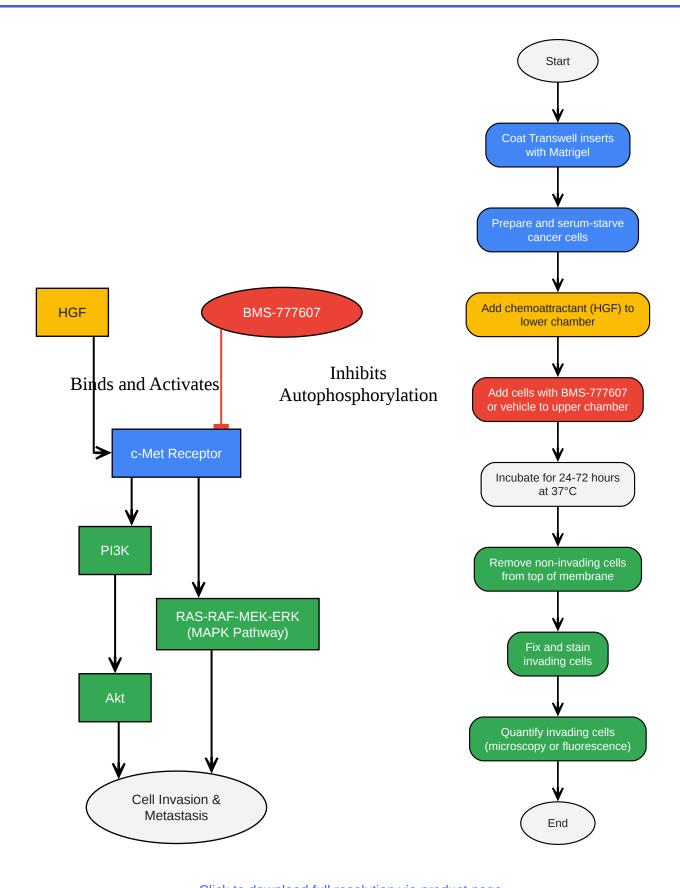
- After the incubation period, carefully remove the medium from the upper chamber.
- Using a cotton swab, gently remove the non-invading cells from the top surface of the membrane.
- Fix the invading cells on the bottom of the membrane by immersing the inserts in 4% paraformaldehyde or methanol for 10-20 minutes.
- Wash the inserts with PBS.
- Stain the cells by immersing the inserts in a 0.1% crystal violet solution for 15-30 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Visualize and count the stained cells under a bright-field microscope. Count the number of cells in at least five random fields of view and calculate the average.

Method B: Calcein AM Staining

- After the incubation period, carefully remove the medium from the upper and lower chambers.
- Add a medium containing Calcein AM to the lower chamber and incubate for 30-60 minutes at 37°C.
- Measure the fluorescence of the cells that have invaded through the membrane using a fluorescence plate reader.

Mandatory Visualizations Signaling Pathway Diagram





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